molecular formula C21H30N2O2 B5484164 1-cyclohexyl-N-(4-isopropylbenzyl)-5-oxo-3-pyrrolidinecarboxamide

1-cyclohexyl-N-(4-isopropylbenzyl)-5-oxo-3-pyrrolidinecarboxamide

货号 B5484164
分子量: 342.5 g/mol
InChI 键: AVSTUINDWWACCK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Cyclohexyl-N-(4-isopropylbenzyl)-5-oxo-3-pyrrolidinecarboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme, gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in the regulation of neuronal excitability. Inhibition of GABA-AT by CPP-115 leads to an increase in GABA levels, resulting in enhanced GABAergic neurotransmission. CPP-115 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. Synthesis Method: CPP-115 can be synthesized through a multi-step process involving the reaction of cyclohexanone with 4-isopropylbenzylamine to form 1-cyclohexyl-4-(4-isopropylphenyl) piperazine. This intermediate is then reacted with ethyl chloroformate to form 1-cyclohexyl-4-(4-isopropylphenyl) piperazine-2,5-dione. The final step involves the reaction of this compound with pyrrolidinecarboxylic acid to form CPP-115. Scientific Research Application: CPP-115 has been extensively studied for its therapeutic potential in various neurological and psychiatric disorders, including epilepsy, anxiety, depression, and addiction. Studies have shown that CPP-115 can effectively increase GABA levels in the brain, leading to enhanced GABAergic neurotransmission and reduced neuronal excitability. This makes CPP-115 a promising candidate for the treatment of epilepsy, which is characterized by excessive neuronal activity. In addition, CPP-115 has also been shown to have anxiolytic and antidepressant effects, making it a potential treatment option for anxiety and depression. Mechanism of Action: CPP-115 exerts its pharmacological effects by inhibiting GABA-AT, which is responsible for the breakdown of GABA. Inhibition of GABA-AT leads to an increase in GABA levels, resulting in enhanced GABAergic neurotransmission. This leads to reduced neuronal excitability and increased inhibition of neurotransmitter release, resulting in the therapeutic effects of CPP-115. Biochemical and Physiological Effects: CPP-115 has been shown to increase GABA levels in various regions of the brain, including the hippocampus, thalamus, and cortex. This leads to enhanced GABAergic neurotransmission, resulting in reduced neuronal excitability and increased inhibition of neurotransmitter release. In addition, CPP-115 has been shown to increase the expression of GABA receptors, further enhancing GABAergic neurotransmission. Advantages and Limitations for Lab Experiments: CPP-115 has several advantages for use in lab experiments, including its high potency and selectivity for GABA-AT inhibition. In addition, CPP-115 has a long half-life, making it suitable for in vivo studies. However, CPP-115 also has some limitations, including its poor solubility and stability, which can make it difficult to work with in certain experimental conditions. Future Directions: There are several potential future directions for research on CPP-115. One area of interest is the potential therapeutic applications of CPP-115 in addiction. Studies have shown that CPP-115 can reduce drug-seeking behavior in animal models of addiction, suggesting that it may be a promising treatment option for substance abuse disorders. In addition, further research is needed to better understand the pharmacokinetics and pharmacodynamics of CPP-115, as well as its potential side effects and toxicity. Finally, there is a need for studies to investigate the potential therapeutic applications of CPP-115 in other neurological and psychiatric disorders, including schizophrenia and bipolar disorder.

属性

IUPAC Name

1-cyclohexyl-5-oxo-N-[(4-propan-2-ylphenyl)methyl]pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O2/c1-15(2)17-10-8-16(9-11-17)13-22-21(25)18-12-20(24)23(14-18)19-6-4-3-5-7-19/h8-11,15,18-19H,3-7,12-14H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVSTUINDWWACCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CNC(=O)C2CC(=O)N(C2)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。